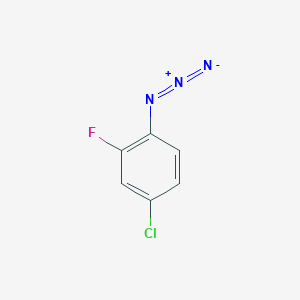

1-Azido-4-chloro-2-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-azido-4-chloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFN3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVPCGIKUDEYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance of Azide Functional Groups in Retrosynthetic Analysis

The azide (B81097) functional group (–N₃) is of significant strategic value in retrosynthetic analysis, the problem-solving technique for planning organic syntheses. Its importance stems from its status as a high-energy functional group that, despite its reactivity, is stable under many common reaction conditions, including acidic and basic environments. baseclick.eu This stability allows for its incorporation early in a synthetic sequence, acting as a robust and protected form of a primary amine. baseclick.euwikipedia.org

In retrosynthetic planning, an amine target can be disconnected to an azide precursor. This is a powerful simplifying transform because azides can be readily prepared from various starting materials, such as through the nucleophilic substitution of alkyl halides or the diazotization of aromatic amines followed by treatment with an azide source like sodium azide. baseclick.euorganic-chemistry.orgorganic-chemistry.org The subsequent reduction of the azide to the amine is typically a high-yielding and clean reaction, often achieved through methods like catalytic hydrogenation or the Staudinger reaction using triphenylphosphine. wikipedia.orgsmolecule.com

Furthermore, the azide group is a key player in "click chemistry," most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgontosight.ai This reaction forms a stable triazole ring with high efficiency and specificity. smolecule.com In retrosynthesis, a 1,2,3-triazole ring can be disconnected to an azide and a terminal alkyne, providing a reliable and modular approach to constructing complex molecular architectures. This bioorthogonal nature, meaning the reaction can proceed in complex biological systems without interfering with native processes, makes azides invaluable for applications in chemical biology, such as labeling biomolecules. smolecule.com

The Influence of Halogen Substituents on Aromatic Reactivity and Selectivity

The presence of halogen substituents on an aromatic ring profoundly influences its reactivity and the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution (EAS). This influence is a delicate balance of two opposing electronic effects: the inductive effect and the resonance effect. lumenlearning.com

Inductive Effect (-I): Halogens are highly electronegative atoms. Through the sigma bond framework, they withdraw electron density from the aromatic ring. msu.eduyoutube.com This electron withdrawal deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene (B151609). lumenlearning.comopenstax.org

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated into the aromatic π-system through resonance (or p-π conjugation). lumenlearning.comlibretexts.org This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. youtube.com

When comparing the different halogens, the order of reactivity for the substituted benzene ring in electrophilic substitution is generally F > Cl > Br > I. libretexts.org This trend is governed by electronegativity; the most electronegative halogen, fluorine, is the least deactivating substituent, making fluorobenzene (B45895) the most reactive among the halobenzenes. libretexts.orglibretexts.org

Overview of the Synthetic Utility and Research Focus for 1 Azido 4 Chloro 2 Fluorobenzene

Direct Azidation Approaches for Halogenated Aromatic Precursors

Direct azidation methods involve the introduction of the azide group onto a pre-existing halogenated aromatic ring. These are often the most straightforward approaches, leveraging common and well-established chemical transformations.

Diazotization-Azidation Protocols for Substituted Anilines

A cornerstone in the synthesis of aryl azides is the diazotization of an aromatic amine followed by reaction with an azide source. eurekaselect.com This two-step, one-pot procedure is widely applicable and can be adapted for the synthesis of this compound from its corresponding aniline precursor, 4-chloro-2-fluoroaniline.

The process begins with the diazotization of the aniline derivative. This is typically achieved by treating the amine with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to form a diazonium salt. researchgate.netgoogle.com The resulting diazonium salt is often unstable and is immediately treated with an azide salt, most commonly sodium azide, to yield the desired aryl azide. organic-chemistry.org

Recent advancements have focused on developing safer and more efficient protocols. One such method involves the use of arenediazonium tosylates (ADTs) as stable intermediates. organic-chemistry.org These can be prepared from the corresponding anilines and subsequently reacted with sodium azide in water at room temperature to produce aryl azides in high yields and purity, often without the need for further purification. organic-chemistry.org This method offers a "green" and scalable alternative to traditional diazotization procedures. rsc.org

Table 1: Diazotization-Azidation of Substituted Anilines

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 4-Chloro-2-fluoroaniline | 1. NaNO₂, HCl2. NaN₃ | This compound | Not specified | [General Method] |

| Various Aromatic Amines | NaNO₂, p-TsOH, NaN₃ (in situ) | Various Aryl Azides | High | organic-chemistry.org |

| m-Aminophenol | 1. NaNO₂, Acetic Acid2. (Coupling Partner) | Azo Dye | Not specified | researchgate.net |

Nucleophilic Aromatic Substitution with Azide Anions

Nucleophilic aromatic substitution (SNAr) presents another direct pathway to aryl azides. masterorganicchemistry.com This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a halogen. libretexts.orglibretexts.org For the synthesis of this compound, a potential precursor would be 1,4-dichloro-2-fluorobenzene.

In a typical SNAr reaction, the halogenated aromatic compound is treated with an azide source, like sodium azide, in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the leaving group to form the final product. libretexts.org The reactivity of the halogens in SNAr reactions generally follows the order F > Cl > Br > I, which is counterintuitive to bond strength but is explained by the high electronegativity of fluorine stabilizing the rate-determining addition step. masterorganicchemistry.com

Table 2: Nucleophilic Aromatic Substitution for Aryl Azide Synthesis

| Substrate | Nucleophile | Product | Key Features | Reference |

| 2,4-Dinitrofluorobenzene | Amines | Labeled Peptides | Sanger's reagent for N-terminal analysis. | masterorganicchemistry.com |

| 2,4,6-Trinitrochlorobenzene | NaOH | 2,4,6-Trinitrophenol | Example of SNAr with a strong nucleophile. | libretexts.org |

| 1,2-Dichloro-4,5-dicyanobenzene | Various Nucleophiles | Substituted Phthalocyanines | Building block for functional materials. | nih.gov |

Palladium-Catalyzed Azidation Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-heteroatom bonds, including the C-N bond in aryl azides. While less common than diazotization, this method offers an alternative for substrates that may be incompatible with the harsh acidic conditions of diazotization.

In this approach, an aryl halide or triflate is coupled with an azide source, often sodium azide, in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the efficiency and selectivity of the reaction. While specific examples for the direct palladium-catalyzed azidation of 1-bromo-4-chloro-2-fluorobenzene (B27433) to this compound are not extensively documented, the general methodology has been applied to a range of aryl bromides. rsc.org The chemoselectivity of such reactions is a key consideration, particularly when multiple different halogen atoms are present on the aromatic ring.

Indirect Synthetic Pathways Involving Azido Group Introduction

Indirect methods involve the synthesis of an azidobenzene (B1194522) scaffold followed by modification of the substituents on the ring, or the transformation of other nitrogen-containing functional groups into an azide.

Transformations from Other Nitrogen-Containing Functional Groups

Aryl azides can be prepared from other nitrogen-containing functional groups, such as nitro compounds or hydrazines. For instance, the reduction of nitroarenes to the corresponding anilines, followed by diazotization and azidation as described in section 2.1.1, is a common indirect route. A new approach for the synthesis of 4-chloro-2-fluoronitrobenzene (B1582716) has been developed, which could serve as a precursor in such a sequence. researchgate.net

More recently, enzymatic pathways for the synthesis of azides have been discovered. For example, a promiscuous ATP- and nitrite-dependent enzyme has been shown to catalyze the synthesis of organic azides from aryl hydrazines through sequential N-nitrosation and dehydration. nih.gov While still an emerging field, biocatalysis offers a potentially greener and highly selective alternative for the synthesis of complex aryl azides.

Halogen Exchange Strategies on Azidobenzene Scaffolds

Halogen exchange (Halex) reactions provide a means to modify the halogenation pattern on a pre-formed azidobenzene ring. google.comgoogle.com This strategy could be employed to synthesize this compound from a precursor like 1-azido-2,4-dichlorobenzene (B2392803). The Halex reaction typically involves treating a chloro- or bromo-substituted aromatic compound with a fluoride (B91410) salt, such as potassium fluoride, often in a high-boiling polar aprotic solvent and sometimes with the aid of a phase-transfer catalyst or other catalytic systems. google.com

The success of a Halex reaction depends on the relative reactivity of the halogens and the specific reaction conditions. It can be challenging to achieve selective mono-fluorination in the presence of multiple displaceable halogens. google.com Similar halogen exchange principles can be applied to other halogenated systems, for instance, in the synthesis of 5-fluorotriazoles from 5-iodotriazoles. nih.gov

Regioselective Synthesis of Polysubstituted Azidobenzenes

The regioselective synthesis of azidobenzenes bearing multiple substituents, particularly halogens, can be accomplished through two primary strategies: the diazotization of a pre-functionalized aniline or the nucleophilic aromatic substitution (SNAr) on a polyhalogenated benzene (B151609) ring. The choice of method depends on the availability of starting materials and the desired substitution pattern.

Controlling the position of azide introduction onto a multi-halogenated aromatic ring is governed by the electronic properties of the substituents and the reaction mechanism.

One of the most direct and regiochemically unambiguous methods is the diazotization of an appropriately substituted aniline, followed by treatment with an azide salt, typically sodium azide. For the synthesis of this compound, this would involve the diazotization of 4-chloro-2-fluoroaniline. oakwoodchemical.com In this process, the position of the resulting azide group is predetermined by the location of the amino group on the starting material. The reaction proceeds by converting the aniline into a diazonium salt with an agent like sodium nitrite in an acidic medium, which is then readily displaced by the azide nucleophile. acs.orgwikipedia.orgacs.org

Alternatively, nucleophilic aromatic substitution (SNAr) offers a powerful method for introducing an azide group by displacing a halide from a highly electron-deficient aromatic ring. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. First, the azide nucleophile attacks the aromatic ring at a carbon bearing a suitable leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. stackexchange.comlibretexts.org The presence of electron-withdrawing groups, such as halogens, ortho or para to the site of attack is crucial as they stabilize this negatively charged intermediate, thereby lowering the activation energy of this rate-determining step. libretexts.org In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com

In multi-halogenated systems, both the activating effect and the leaving group ability of the halogens determine the regiochemical outcome. The strong inductive electron-withdrawing effect of halogens activates the ring for nucleophilic attack. A key principle in many SNAr reactions is the "element effect," where the typical order of reactivity for halogen leaving groups is F > Cl > Br > I. nih.govnumberanalytics.com This inverted order (compared to SN2 reactions) is because the rate-determining step is the nucleophilic attack, which is accelerated by the powerful inductive stabilization provided by the highly electronegative fluorine atom to the Meisenheimer complex. stackexchange.com

The regioselectivity of azidation on various di- and tri-substituted halobenzenes can be predicted based on these principles. The azide will preferentially substitute at the position most activated by the combined ortho/para directing effects of the other electron-withdrawing substituents.

| Starting Material | Reagent | Potential Major Product | Rationale |

| 1-Chloro-2,4-difluorobenzene | Sodium Azide (NaN₃) | 4-Azido-1-chloro-2-fluorobenzene | The C-4 position is activated by the ortho-fluorine and the para-chlorine. Fluorine is a better leaving group than chlorine in this context due to stabilization of the intermediate. |

| 1,4-Dichloro-2-fluorobenzene | Sodium Azide (NaN₃) | This compound | The C-1 position is activated by the ortho-fluorine. Chlorine is a viable leaving group. Attack is directed by the strongly activating fluorine substituent. |

| 1,2-Difluoro-4-chlorobenzene | Sodium Azide (NaN₃) | 2-Azido-1-fluoro-4-chlorobenzene | The C-2 position is strongly activated by the para-chlorine and the ortho-fluorine, making it the most likely site for nucleophilic attack. |

Stereochemistry is a critical aspect of organic synthesis that addresses the spatial arrangement of atoms in molecules. nih.gov For typical azidoaryl compounds like this compound, which are achiral, the synthesis itself does not generate stereoisomers. However, stereochemical considerations become paramount when synthesizing chiral analogues or when the synthetic route involves chiral intermediates, reagents, or catalysts.

Several strategies are employed to control stereochemistry in organic synthesis, which are applicable to the preparation of complex, chiral azidoaryl systems:

Substrate-Controlled Synthesis : In this approach, a pre-existing stereocenter within the substrate molecule dictates the stereochemical outcome of a new stereocenter's formation. youtube.com If an aromatic precursor already contained a chiral substituent, this existing chirality could direct subsequent reactions, including those that modify the ring or its side chains, through steric or electronic effects.

Auxiliary-Controlled Synthesis : This method involves the temporary attachment of a chiral auxiliary to an achiral substrate. youtube.com The auxiliary guides the stereochemistry of a subsequent reaction and is removed once its purpose is served. For example, a chiral auxiliary could be used to direct a stereoselective addition to a group attached to the benzene ring before the introduction of the azide functionality.

Catalyst-Controlled Synthesis : The use of chiral catalysts is a highly efficient way to generate enantiomerically enriched products from prochiral substrates. magtech.com.cn In the context of azidoaryl compounds, a chiral catalyst could be used, for instance, in the asymmetric reduction of a ketone substituent on the ring or in a catalytic asymmetric azidation of a side chain. rsc.org Research into the stereoselective synthesis of complex molecules has demonstrated these principles, such as in the synthesis of 3-azido-tetralins, where an allylic azide rearrangement and subsequent cyclization create a chiral, azide-containing ring fused to an aromatic system. nih.gov Similarly, the synthesis of chiral homotropanones has been achieved using chiral N-tert-butanesulfinyl imines as intermediates to control the stereospecific addition of nucleophiles. mdpi.com

While the direct introduction of an azide onto the benzene ring of this compound is not a stereogenic event, the synthesis of its chiral derivatives or more complex analogous systems relies heavily on these established principles of stereochemical control.

Azide Group Transformations

The azide moiety is a versatile functional group capable of undergoing a variety of transformations, making this compound a useful building block in organic synthesis.

Thermal and Photochemical Decomposition to Nitrenes

Upon thermal or photochemical stimulation, this compound can extrude a molecule of dinitrogen gas (N₂) to generate a highly reactive intermediate known as a nitrene. This 4-chloro-2-fluorophenyl nitrene is a monovalent nitrogen species with only six electrons in its valence shell, rendering it highly electrophilic and reactive.

The generation of the nitrene can be represented by the following general equation:

C₆H₃ClFN₃ (this compound) + Δ or hν → C₆H₃ClFN (4-Chloro-2-fluorophenyl nitrene) + N₂

The subsequent reactions of the in situ generated nitrene are diverse and form the basis for several synthetic applications.

The highly electrophilic nitrene generated from this compound can readily insert into C-H bonds of other molecules in the reaction mixture. This process, known as intermolecular C-H insertion, forms a new carbon-nitrogen bond and provides a direct method for the amination of hydrocarbons. wikipedia.org The reaction is often facilitated by transition metal catalysts, which can modulate the reactivity and selectivity of the nitrene intermediate. wikipedia.org

For instance, in the presence of a suitable hydrocarbon substrate (R-H), the nitrene can insert into a C-H bond to yield the corresponding N-arylated amine:

C₆H₃ClFN + R-H → C₆H₃ClFN-H-R

The regioselectivity and stereoselectivity of these insertion reactions are key areas of research, with the outcome often depending on the nature of the substrate and the catalyst employed.

In the absence of an external trapping agent, the 4-chloro-2-fluorophenyl nitrene can undergo intramolecular reactions. If there is a suitable C-H bond within the same molecule, an intramolecular C-H insertion can occur, leading to the formation of a new heterocyclic ring. These cyclization reactions are valuable for the synthesis of various nitrogen-containing heterocycles. nih.gov

For example, if a side chain with an activatable C-H bond is present on the benzene ring, the nitrene can insert into this bond to form a five- or six-membered ring, depending on the position of the side chain. This strategy is a powerful tool for the construction of complex molecular architectures.

Cycloaddition Reactions of the Azide Moiety

The azide group in this compound can also participate in [3+2] cycloaddition reactions with suitable dipolarophiles, most notably alkynes. These reactions, often referred to as Huisgen cycloadditions, lead to the formation of stable five-membered triazole rings. wikipedia.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction, a cornerstone of "click chemistry," proceeds under mild conditions and offers high yields. wikipedia.orgnih.gov In this reaction, this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst to exclusively form the 1,4-isomeric triazole product. nih.gov The copper catalyst can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.govjenabioscience.com

The general scheme for the CuAAC reaction is as follows:

C₆H₃ClFN₃ + R-C≡CH + [Cu(I)] → 1,4-disubstituted 1,2,3-triazole

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| This compound | Terminal Alkyne | Copper(I) | 1-(4-Chloro-2-fluorophenyl)-4-substituted-1H-1,2,3-triazole | nih.gov |

This reaction is widely used in various fields, including drug discovery, materials science, and bioconjugation, due to its reliability and broad functional group tolerance. nih.govrsc.orgnih.gov

A significant advancement in azide-alkyne cycloaddition is the development of strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction does not require a cytotoxic metal catalyst, making it particularly valuable for applications in living systems. nih.govresearchgate.net In SPAAC, the alkyne component is a strained cyclooctyne (B158145) derivative. The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily at or near physiological temperatures without a catalyst. nih.gov

When this compound is reacted with a strained cyclooctyne, it forms a stable triazole adduct. nih.govnih.gov

The general scheme for the SPAAC reaction is:

C₆H₃ClFN₃ + Strained Cyclooctyne → Triazole Adduct

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| This compound | Strained Cyclooctyne (e.g., DIBO, DIFO) | Catalyst-free, physiological temperatures | Fused Triazole Heterocycle | nih.govresearchgate.net |

The rate of the SPAAC reaction can be influenced by the structure of the cyclooctyne, with electron-withdrawing groups on the cyclooctyne generally increasing the reaction rate. nih.gov This powerful ligation technique has found widespread use in chemical biology for labeling and tracking biomolecules. nih.govresearchgate.netnih.gov

Reactions with Nitriles and Other Dipolarophiles

The azide group in this compound is a 1,3-dipole and can participate in cycloaddition reactions with various dipolarophiles. While direct studies on the reaction of this compound with nitriles are not extensively documented, the reactivity can be inferred from related systems. For instance, the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a well-established reaction, often catalyzed by copper(I). wikipedia.org This "click chemistry" approach is widely used for its high efficiency and specificity. smolecule.com

Furthermore, rhodium(II)-catalyzed transannulation reactions of 1,2,3-triazoles (formed from azides and alkynes) with nitriles can lead to the formation of substituted imidazoles. nih.gov This two-step sequence provides a pathway to synthesize complex heterocyclic structures from an initial azide. A study on 1-azido-1,1,2,2-tetrafluoroethane demonstrated that after copper(I)-catalyzed cycloaddition with an alkyne, the resulting triazole can react with a nitrile in the presence of a rhodium(II) catalyst to yield an N-tetrafluoroethyl-containing imidazole. nih.govias.ac.in This suggests a potential reaction pathway for this compound, first via cycloaddition with an alkyne, followed by a transannulation with a nitrile.

The reactivity of phenyl azide in [3+2] cycloaddition reactions has been classified based on the electronic nature of the ethylene (B1197577) dipolarophile. rsc.org Phenyl azide itself is considered a moderate electrophile and nucleophile. rsc.org Its reactivity is significantly enhanced with supernucleophilic ethylenes. rsc.org The electronic properties of the substituents on the phenyl ring of this compound, namely the electron-withdrawing chloro and fluoro groups, are expected to influence its reactivity in such cycloadditions.

| Dipolarophile | Reaction Type | Catalyst/Conditions | Product Type | Source |

| Terminal Alkyne | Huisgen 1,3-Dipolar Cycloaddition | Copper(I) | 1,2,3-Triazole | wikipedia.org |

| Nitrile (via Triazole) | Rhodium(II)-catalyzed Transannulation | Rh₂(Oct)₄, Microwave, 140 °C | Imidazole | nih.govias.ac.in |

| Primary Amines | [3+2] Cycloaddition | Base (e.g., Triethylamine) | Tetrazole | ias.ac.in |

Reduction of the Azide Group to Amines

The reduction of the azide group to a primary amine is a fundamental transformation in organic synthesis, and this compound can be readily converted to 4-chloro-2-fluoroaniline. This reaction is valuable for introducing an amino group, a key functional group in many pharmaceuticals and agrochemicals. academie-sciences.fr

Various methods are available for the reduction of aryl azides. Catalytic hydrogenation using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), is a common and efficient method. organic-chemistry.orgthieme-connect.de For instance, the reduction of various aryl azides to their corresponding anilines has been achieved with high yields using Pd/C in methanol (B129727) at room temperature. fiveable.me

Transfer hydrogenation offers a safer alternative to using hydrogen gas directly. academie-sciences.fr A highly efficient method for the reduction of aryl azides utilizes a ruthenium catalyst, [Ru(p-cymene)Cl₂]₂, with sodium borohydride (B1222165) in a water/methanol solvent system at room temperature. academie-sciences.fracademie-sciences.fr This method has been shown to be effective for the reduction of substituted aryl azides, including those with halogen substituents, affording the corresponding anilines in high yields within a short reaction time. academie-sciences.fracademie-sciences.fr Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed for this transformation. nih.gov

| Reagent/Catalyst | Solvent | Conditions | Product | Yield | Source |

| H₂/Pd/C | Methanol | Room Temperature | 4-chloro-2-fluoroaniline | High | fiveable.me |

| NaBH₄/[Ru(p-cymene)Cl₂]₂ | Water/Methanol | Room Temperature | 4-chloro-2-fluoroaniline | >95% (for related substrates) | academie-sciences.fracademie-sciences.fr |

| LiAlH₄ | Anhydrous Ether | Not Specified | 4-chloro-2-fluoroaniline | Not Specified | nih.gov |

Reactivity of the Halogen Substituents

Nucleophilic Aromatic Substitution (SNAr) on the Chloro- and Fluoro-Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. wikipedia.orglibretexts.orgopenstax.org In this compound, both the azide group and the halogen atoms act as electron-withdrawing substituents, activating the benzene ring towards nucleophilic attack. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.orgopenstax.orglibretexts.org

The relative reactivity of the fluoro and chloro substituents in SNAr reactions is governed by the "element effect". stackexchange.com Generally, in activated systems, fluoride is a better leaving group than chloride. stackexchange.com This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex through its powerful inductive effect. stackexchange.comstackexchange.com The rate-determining step in these reactions is typically the initial nucleophilic attack and formation of the intermediate, making the stabilization of this species more critical than the leaving group's ability to depart. stackexchange.com

In this compound, the fluorine atom is ortho to the azide group, while the chlorine atom is para. Both ortho and para positions are activated for SNAr by electron-withdrawing groups. libretexts.orgopenstax.org The inductive effect of a substituent is most pronounced at the ortho position. stackexchange.com Therefore, the fluorine atom at the C-2 position is expected to be more readily substituted by nucleophiles compared to the chlorine atom at the C-4 position, assuming the reaction proceeds via the classical SNAr mechanism.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Chloro-Position

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com While the C-F bond is generally less reactive in these transformations, the C-Cl bond in this compound can be selectively functionalized.

The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base, is a widely used method for forming biaryl compounds. libretexts.org For dihalogenated substrates, selectivity can often be achieved. In the case of this compound, the greater reactivity of the C-Cl bond over the C-F bond in palladium-catalyzed cross-coupling reactions would allow for selective substitution at the C-4 position. For example, Suzuki-Miyaura coupling of 4-bromochlorobenzene with phenylboronic acid proceeds selectively at the more reactive C-Br bond, indicating that such selectivity between different halogens is feasible. researchgate.net While specific examples for this compound are scarce, it is reasonable to expect that under appropriate conditions, Suzuki-Miyaura coupling would occur at the chloro position. nih.govchemcd.com

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine. This reaction has been shown to be compatible with the azide functionality on the aromatic ring. libretexts.org Studies on azidoaryl iodides have demonstrated that amination can occur at the C-I bond while leaving the azide group intact. libretexts.org This suggests that a similar selective amination at the C-Cl position of this compound is a viable synthetic route.

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Source |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 4-Aryl-1-azido-2-fluorobenzene | nih.govchemcd.com |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | N-Substituted-4-azido-2-fluoroaniline | libretexts.org |

The Role of Fluorine in Directing Reactivity and Activating C-Cl Bonds

The fluorine atom at the C-2 position in this compound plays a significant role in directing the molecule's reactivity. Its strong electron-withdrawing inductive effect enhances the electrophilicity of the aromatic ring, thereby activating it for nucleophilic aromatic substitution. stackexchange.comstackexchange.com

In SNAr reactions, the ortho-fluorine atom is expected to activate the C-Cl bond at the para position. The resonance stabilization of the Meisenheimer complex formed upon nucleophilic attack at C-4 is enhanced by the presence of the fluorine atom at C-2, in addition to the azide group at C-1. The negative charge in the intermediate can be delocalized onto the electronegative fluorine atom, although this effect is less pronounced than delocalization onto a nitro group. libretexts.orgopenstax.org

Applications of 1 Azido 4 Chloro 2 Fluorobenzene in Complex Molecule Construction

As a Versatile Building Block in Heterocyclic Synthesis

The inherent reactivity of the azide (B81097) group and the influence of the halogen substituents on the benzene (B151609) ring make 1-azido-4-chloro-2-fluorobenzene a key intermediate in the synthesis of various heterocyclic systems.

Formation of Triazole-Containing Scaffolds

The most prominent application of this compound in heterocyclic synthesis is its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". smolecule.comnih.gov This reaction facilitates the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazole rings by reacting the azide with a terminal alkyne. nih.gov The resulting triazole scaffold, bearing the 4-chloro-2-fluorophenyl moiety, is a stable and valuable core in medicinal chemistry and materials science. nih.gov

The reaction is typically carried out under mild conditions, often in aqueous systems or organic solvents like N,N-dimethylformamide (DMF), using a copper(I) source, which can be generated in situ from CuSO₄ with a reducing agent like sodium ascorbate. scispace.commdpi.com The presence of the electron-withdrawing fluorine and chlorine atoms on the phenyl ring can enhance the reactivity of the azide group. smolecule.com The resulting triazoles can serve as isosteres for amide bonds, participate in hydrogen bonding, and act as rigid linkers in more complex molecular architectures. nih.gov

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Reactants | Catalyst System | Product | Key Features |

|---|---|---|---|

| This compound + Terminal Alkyne | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-(4-chloro-2-fluorophenyl)-4-substituted-1H-1,2,3-triazole | High regioselectivity (1,4-isomer), mild reaction conditions, high yield, robust and versatile. nih.govnih.gov |

Utility in the Synthesis of Quinolines, Indoles, and Related Ring Systems

While direct, specific examples for this compound are not extensively documented in the synthesis of all azaheterocycles, the general reactivity of aryl azides provides a template for its potential utility.

Quinolines: The synthesis of quinoline (B57606) derivatives, which are prevalent in many biologically active compounds, can be achieved through various methods involving aryl azides. nih.gov One established strategy involves the TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides to produce 4-chloroquinolines. rsc.org Another approach uses a copper-catalyzed reaction between 2-bromobenzaldehydes and sodium azide, proceeding through an azido-intermediate, to form the quinoline core. nih.gov These methods suggest that this compound could be a precursor to appropriately substituted quinoline systems, which are themselves important in drug development. mdpi.com

Indoles: The synthesis of indoles, another critical heterocyclic motif in medicinal chemistry, can be approached using a "back-to-front" strategy involving the benzannulation of functionalized pyrrole (B145914) derivatives. nih.gov Gold-catalyzed cyclization of alkyne-tethered pyrroles is one such method. nih.gov While less direct, the azide group in this compound can be reduced to an amine, which could then be used as a building block in traditional indole (B1671886) syntheses, such as the Fischer or Bischler-Möhlau methods, to create indoles with the specific 4-chloro-2-fluoro substitution pattern.

Role in the Synthesis of Functional Materials and Organic Electronics Precursors

The incorporation of fluorine atoms into organic molecules often imparts unique properties, including enhanced thermal stability, chemical resistance, and specific electronic characteristics. This makes this compound an attractive precursor for the development of advanced functional materials.

The presence of both fluorine and chlorine on the benzene ring modifies the electronic properties of the molecule, which can be beneficial in the design of materials for organic electronics. The azide group provides a reactive handle for polymerization or for grafting the molecule onto surfaces or into polymer matrices using click chemistry. This allows for the creation of fluorinated polymers and materials with tailored properties for applications such as specialized coatings and electronic components.

Precursor for Advanced Probe Molecules and Conjugation Strategies

The azide functionality is central to the field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. smolecule.com this compound serves as an excellent precursor for creating molecular probes and for bioconjugation strategies. smolecule.com

Through CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC), the 4-chloro-2-fluorophenyl group can be attached to biomolecules, such as proteins or nucleic acids, that have been functionalized with an alkyne group. smolecule.com This "clicking" of a probe onto a biological target enables a wide range of applications:

Protein Labeling: Attaching a fluorescent dye or affinity tag to a protein of interest to study its localization, dynamics, and interactions within a cell.

Drug Development: Using the azide as a reactive handle to link potential drug molecules to targeting moieties or to study their mechanism of action. smolecule.com

PET Imaging: The synthesis of radiolabeled probes, for example by incorporating a fluorine-18 (B77423) atom, allows for non-invasive imaging techniques like Positron Emission Tomography (PET) to visualize biological processes in vivo.

The stability of the triazole linkage formed during the click reaction ensures that the probe remains securely attached to its target, providing reliable data for biochemical and medical research.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-chloro-2-(4-fluorophenyl)quinoline |

| 4-chloro-2-(m-tolyl)quinoline |

| 4-chloro-2-(2-methoxyphenyl)quinoline |

| 4-chloro-2-(naphthalen-1-yl)quinoline |

| Sodium azide |

| N,N-dimethylformamide |

| Copper(I) sulfate |

| Sodium ascorbate |

| Trimethylsilyl chloride |

| 2-bromobenzaldehyde |

Advanced Spectroscopic Characterization and Elucidation of Structure and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Substituent Effects

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1-Azido-4-chloro-2-fluorobenzene and for distinguishing it from its isomers. The chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra are profoundly influenced by the electronegativity and spatial arrangement of the azide (B81097) (-N₃), chlorine (-Cl), and fluorine (-F) substituents on the benzene (B151609) ring.

The ¹H NMR spectrum is expected to exhibit a complex multiplet pattern in the aromatic region, typically between 7.0 and 8.0 ppm. The precise chemical shifts and coupling constants (J-values) of the three aromatic protons would be diagnostic of their positions relative to the three different substituents. The fluorine atom, being a spin-active nucleus (¹⁹F, I=1/2), will not only show a distinct signal in the ¹⁹F NMR spectrum but will also induce characteristic splitting in the signals of nearby protons and carbons (H-F and C-F coupling). This is a key feature for differentiating between isomers. For example, the position of the fluorine substituent in 4-Azido-2-chloro-1-fluorobenzene can be confirmed by its characteristic ¹⁹F NMR chemical shift, which is expected around -110 ppm for a fluorine atom in a para position.

The electron-withdrawing nature of the azide, chloro, and fluoro groups will generally lead to a downfield shift of the signals of the aromatic protons and carbons compared to unsubstituted benzene. The degree of this deshielding effect depends on the position of the nucleus relative to the substituents.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Coupling Patterns |

|---|---|---|

| Aromatic ¹H | 7.0 - 8.0 | Complex multiplets due to H-H and H-F coupling |

| Aromatic ¹³C | 110 - 150 | Signals will show C-F coupling |

| ¹³C attached to Azide | ~120 |

Vibrational Spectroscopy (Infrared and Raman) for Azide and Halogen Signature Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in this compound. The azide and halogen moieties give rise to characteristic vibrational modes that serve as spectral fingerprints for the molecule.

The most prominent and diagnostic feature in the IR spectrum of an aryl azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (-N₃). This band typically appears in the region of 2100-2150 cm⁻¹. The corresponding Raman band is also expected in a similar region. uci.edu

The carbon-halogen stretching vibrations are also key indicators. The C-Cl stretching vibration is generally observed in the range of 550-790 cm⁻¹ in the Raman spectrum, while the C-F stretching vibration gives a strong absorption in the IR spectrum, typically between 1100 and 1200 cm⁻¹. uci.edu The precise positions of these bands can be influenced by the electronic environment created by the other substituents on the aromatic ring.

A comprehensive analysis of the full IR and Raman spectra would reveal additional bands corresponding to aromatic C-H stretching, C=C ring stretching, and various bending vibrations, which collectively provide a complete vibrational profile of the molecule. While specific experimental spectra for this compound are noted to be available in specialized databases, the data is not publicly accessible. chemcd.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2150 | IR (Strong), Raman |

| Carbon-Fluorine (C-F) | Stretch | 1100 - 1200 | IR (Strong) |

| Carbon-Chlorine (C-Cl) | Stretch | 550 - 790 | Raman |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | IR, Raman |

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and for elucidating its fragmentation pathways upon ionization. The nominal molecular weight of this compound is approximately 171.56 g/mol . smolecule.com

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to this mass. A key feature will be the isotopic pattern of the molecular ion due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This will result in two molecular ion peaks, M⁺ and (M+2)⁺, with a relative intensity ratio of about 3:1, which is a clear indicator of the presence of one chlorine atom in the molecule.

The fragmentation of aryl azides under electron impact typically involves the loss of a nitrogen molecule (N₂), which has a mass of 28 Da. This would lead to the formation of a nitrene radical cation. A subsequent major fragmentation pathway for monochlorinated aromatic compounds is the loss of a chlorine radical (Cl•), resulting in a phenyl cation fragment.

Predicted collision cross-section data for various adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, are available and can be used to model the behavior of the ionized molecule in the gas phase. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Notes |

|---|---|---|---|

| [M]⁺ | 171 | 173 | Molecular ion with characteristic 3:1 isotope ratio |

| [M-N₂]⁺ | 143 | 145 | Loss of nitrogen molecule |

| [M-Cl]⁺ | 136 | - | Loss of chlorine radical |

Electronic Spectroscopy (UV-Vis) for Understanding Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of an aromatic compound like this compound is expected to show characteristic absorption bands arising from π → π* transitions within the benzene ring. The presence of the azide, chloro, and fluoro substituents will influence the energy of these transitions and, consequently, the position of the absorption maxima (λ_max).

The azide group, being a chromophore, can also contribute to the electronic spectrum. Aryl azides typically exhibit absorption bands in the UV region. While specific experimental UV-Vis data for this compound is not available in the surveyed literature, by analogy with other substituted benzenes, one would expect to see absorption maxima in the range of 200-300 nm. The exact positions and intensities of these bands would be valuable for a complete electronic characterization of the molecule.

Computational and Theoretical Investigations of 1 Azido 4 Chloro 2 Fluorobenzene

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and energetics of organic molecules. For 1-azido-4-chloro-2-fluorobenzene, DFT calculations provide critical insights into its reactivity and stability.

Analysis of Frontier Molecular Orbitals (FMOs)

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound and Related Compounds (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenyl azide (B81097) | -6.5 | -0.8 | 5.7 |

| 1-Azido-4-chlorobenzene | -6.7 | -1.0 | 5.7 |

| 1-Azido-4-fluoro-2-chlorobenzene | -6.8 | -1.2 | 5.6 |

Note: This table is illustrative and based on general trends. Actual values require specific DFT calculations.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound is significantly influenced by the electronegative fluorine and chlorine atoms and the electron-withdrawing azide group. This charge distribution can be quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. walisongo.ac.id An electrostatic potential (ESP) map provides a visual representation of this charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. researchgate.net For this compound, the terminal nitrogen atoms of the azide group are expected to be electron-rich, while the carbon atom attached to the azide and the regions near the halogen substituents would exhibit a more positive potential. This information is crucial for predicting sites of electrophilic and nucleophilic attack.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies.

Pathways for Nitrene Formation and Reactivity

Aryl azides can undergo thermal or photochemical decomposition to form highly reactive nitrene intermediates by releasing a molecule of dinitrogen. nih.gov Computational studies can model this process, determining the energy barrier for nitrene formation. The resulting singlet or triplet nitrene can then participate in various reactions, such as C-H insertion or ring expansion. The presence of electron-withdrawing chloro and fluoro substituents on the phenyl ring is expected to influence the stability of the azide and the reactivity of the resulting nitrene.

Mechanism of Cycloaddition Reactions and Regioselectivity

1,3-Dipolar cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are a cornerstone of click chemistry. organic-chemistry.org DFT calculations can be employed to model the transition states of these reactions, providing insights into the reaction mechanism and predicting the regioselectivity (i.e., the formation of 1,4- or 1,5-disubstituted triazoles). The electronic nature of the substituents on both the azide and the alkyne plays a critical role in determining the preferred regioisomer.

Influence of Chloro and Fluoro Substituents on Azide Reactivity: A Computational Perspective

The chloro and fluoro substituents on the benzene (B151609) ring of this compound exert a significant electronic influence on the reactivity of the azide group. Both are electron-withdrawing groups, which can affect the electron density of the aromatic ring and the azide moiety.

Computational studies can quantify these effects by comparing the electronic properties and reaction energetics of this compound with unsubstituted phenyl azide and other halogen-substituted analogs. For instance, the increased electron-withdrawing nature of the substituents is expected to lower the energy of the LUMO, making the molecule a better electrophile. This can enhance its reactivity in certain cycloaddition reactions. Furthermore, the position of these substituents influences the regioselectivity of these reactions due to both steric and electronic effects. rsc.org A detailed computational analysis would involve calculating and comparing the activation barriers for different reaction pathways to provide a quantitative understanding of these substituent effects.

Synthesis and Characterization of Derivatives and Analogues of 1 Azido 4 Chloro 2 Fluorobenzene

Structural Modifications at the Azide (B81097) Position

The azide functional group is a cornerstone of reactivity for 1-Azido-4-chloro-2-fluorobenzene, serving as a gateway to a wide array of chemical transformations. The most prominent of these is the Huisgen 1,3-dipolar cycloaddition, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". wikipedia.org This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from aryl azides and terminal alkynes. nih.govfrontiersin.org The resulting triazole ring is a stable, aromatic linker used extensively in the construction of complex molecules. nih.gov

Beyond cycloadditions, the azide group can be reduced to a primary amine. This transformation is typically achieved through methods such as catalytic hydrogenation or reaction with reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org This reduction provides a synthetic route to substituted anilines that may be difficult to access through other methods. Another key reaction is the Staudinger ligation, where the azide reacts with a phosphine (B1218219) (e.g., triphenylphosphine) to form an iminophosphorane, which can then be hydrolyzed to a primary amine. wikipedia.orgnih.gov

These transformations highlight the azide's role as a versatile functional handle, enabling its conversion into other important chemical moieties.

Table 1: Key Reactions for Modifying the Azide Group in Aryl Azides

| Reaction Type | Reagents/Catalyst | Product Functional Group | Reference |

|---|---|---|---|

| Azide-Alkyne Cycloaddition | Terminal Alkyne, Cu(I) Catalyst | 1,2,3-Triazole | nih.gov, frontiersin.org |

| Reduction | H₂, Pd/C or LiAlH₄ | Primary Amine | wikipedia.org |

| Staudinger Reaction/Ligation | Triphenylphosphine (PPh₃), H₂O | Primary Amine | wikipedia.org, nih.gov |

| Curtius Rearrangement | Heat or UV light | Isocyanate | nih.gov |

Variations in Halogen Substitution Patterns on the Aromatic Ring

The synthesis of analogues of this compound with different halogen substitution patterns is crucial for studying structure-activity relationships. The primary synthetic route to aryl azides involves a two-step process starting from the corresponding substituted aniline (B41778). wikipedia.org First, the aniline is treated with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt. wikipedia.org Subsequently, this intermediate is treated with sodium azide (NaN₃) to displace the diazo group and form the desired aryl azide.

This methodology allows for the creation of a diverse library of analogues by simply starting with a different halogenated aniline. For example, 1-azido-4-bromobenzene (B1265736) can be synthesized from 4-bromoaniline, and 1-azido-2,4-dichlorobenzene (B2392803) from 2,4-dichloroaniline. The nature and position of the halogen substituents significantly influence the electronic properties of the aromatic ring and, consequently, the reactivity of the azide group. For instance, the high electronegativity of fluorine compared to chlorine or bromine can alter the molecule's reactivity in subsequent reactions. nih.gov

Table 2: Synthesis of Halogenated Aryl Azide Analogues

| Target Compound | Starting Material | Key Reagents | Reference |

|---|

Exploration of Poly-azido and Poly-halogenated Benzenes with Related Structures

Research extends beyond monosubstituted aryl azides to more complex structures featuring multiple azide or halogen groups. The synthesis of poly-substituted benzenes requires careful strategic planning, as the directing effects of the existing substituents on the aromatic ring govern the position of subsequent additions. youtube.comlibretexts.orglibretexts.org

For instance, in synthesizing a poly-halogenated compound, the order of halogen introduction is critical. The first halogen substituent will direct the next incoming group to either the ortho/para or meta positions, depending on its electronic nature. libretexts.org Similarly, introducing multiple azide groups presents synthetic challenges. One approach to creating poly-azido compounds involves using precursors with multiple reactive sites. An example is the synthesis of 2,5-diaryl substituted 4-azido-1,2,3-triazoles, which are formed from the reaction of sodium azide with dichlorosubstituted diazadienes. researchgate.net Other strategies can involve the polymerization of monomers containing halomethyl groups, which can be subsequently converted to other functionalities. tandfonline.com

Table 3: Examples of Related Poly-substituted Benzene (B151609) Structures

| Compound Class | General Structure | Synthetic Precursors | Key Features | Reference |

|---|---|---|---|---|

| Poly-halogenated Benzenes | C₆HₓXᵧ (X=halogen, y>1) | Halogenated benzenes, anilines | Used to study steric and electronic effects | libretexts.org, libretexts.org |

| Poly-azido Arenes | C₆Hₓ(N₃)ᵧ (y>1) | Dihalobenzenes, diaminobenzenes | High-energy materials, cross-linking agents | researchgate.net |

| Halomethylated Polymers | Polymer backbone with -CH₂X groups | Aromatic polymers, formaldehyde, HX | Functional polymers for further modification | tandfonline.com |

Comparative Reactivity Studies of Analogous Compounds

Comparative studies of these analogues are essential for understanding how structural changes impact chemical reactivity. The electronic nature of the substituents on the benzene ring significantly affects the reactivity of the azide group. nih.gov Aryl azides have their reactivity influenced by resonance with the adjoining π-system. nih.gov

In 1,3-dipolar cycloaddition reactions, the rate of reaction is governed by the frontier molecular orbital (FMO) energies of the azide and the dipolarophile. acs.org Electron-withdrawing substituents, such as halogens, lower the energy of the azide's orbitals, which can either accelerate or decelerate the reaction depending on the electronic nature of the alkyne partner. acs.org For example, the presence of a fluorine atom, with its strong electron-withdrawing nature, can enhance the reactivity of an aryl azide compared to its chlorine or bromine counterparts in certain synthetic applications.

Computational studies, using methods like Density Functional Theory (DFT), are often employed to rationalize these reactivity trends. acs.org These studies can model the transition states of reactions and calculate activation energies, providing a theoretical framework for understanding the experimental observations. Such analyses allow for a nuanced comparison of how different halogen substitutions (F vs. Cl vs. Br) or their positions on the ring (ortho, meta, para) fine-tune the azide's chemical behavior.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Methods for Selective Transformations

The azide (B81097) moiety in 1-Azido-4-chloro-2-fluorobenzene is a linchpin for a variety of chemical transformations, most notably cycloaddition reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, allows for the efficient formation of stable triazole rings. science.gov Future research will likely focus on developing novel catalytic systems that offer enhanced selectivity and broader substrate scope for reactions involving this trifunctional arene.

One promising area is the development of catalysts for asymmetric azide-alkyne cycloaddition. While traditional CuAAC is highly efficient, achieving enantioselectivity in the resulting triazoles remains a challenge. Chiral guanidine-based copper(I) catalysts have shown potential in asymmetric azide-alkyne cycloaddition/[2+2] cascade reactions, offering a pathway to optically active spiroazetidinimine oxindoles. nih.gov Adapting such chiral catalyst systems for this compound could lead to the synthesis of novel, enantiomerically enriched heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Furthermore, rhodium-catalyzed C-H amination presents another frontier. researchgate.net The direct functionalization of C-H bonds is a highly atom-economical approach to synthesizing complex molecules. Research into rhodium or other transition metal catalysts that can selectively activate specific C-H bonds on the aromatic ring of this compound, or on a reaction partner, would enable the direct introduction of the substituted aryl-amino group, bypassing multi-step synthetic sequences. researchgate.net

| Catalytic Method | Potential Application with this compound | Key Research Goal |

| Asymmetric CuAAC | Synthesis of chiral triazoles | High enantioselectivity |

| Rhodium-catalyzed C-H Amination | Direct formation of C-N bonds | Regioselective amination |

| Dual Catalysis | One-pot multi-component reactions | Increased molecular complexity |

Green Chemistry Approaches to the Synthesis and Reactions of Aryl Azides

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a compound like this compound, which contains an energetic azide group, developing safer and more environmentally benign synthetic and reaction protocols is paramount.

A key focus will be the development of greener synthetic methods for the azide itself. The traditional diazotization of an aniline (B41778) followed by treatment with sodium azide can generate hazardous intermediates and waste streams. smolecule.com Exploring alternative, milder azidation reagents or catalytic methods for the direct conversion of an aryl halide or boronic acid to the corresponding azide would be a significant advancement.

In terms of its reactions, the use of water as a solvent for cycloadditions is a promising green approach. The "on-water" effect, where reactions are accelerated at the organic-water interface, has been observed for azide-alkyne cycloadditions. rsc.org Investigating the scope and limitations of "on-water" CuAAC with this compound could lead to more sustainable processes. Furthermore, the development of recyclable catalysts, for instance, by immobilizing copper on a solid support, would minimize metal contamination in the final products and simplify purification.

| Green Chemistry Approach | Application to this compound | Anticipated Benefit |

| Catalytic Azidation | Synthesis of the parent compound | Reduced waste and hazard |

| "On-Water" Cycloaddition | Reactions of the azide | Elimination of organic solvents |

| Recyclable Catalysts | Copper-catalyzed reactions | Reduced metal waste, easier purification |

Integration into Flow Chemistry and Automated Synthesis Platforms

The inherent hazards associated with organic azides, particularly on a larger scale, make them ideal candidates for integration into flow chemistry platforms. Continuous flow reactors offer enhanced safety due to the small reaction volumes at any given time, as well as improved control over reaction parameters such as temperature and mixing. smolecule.com

Future research will likely involve the development of robust flow chemistry protocols for both the synthesis of this compound and its subsequent transformations. For instance, a multi-step flow process could be designed where the starting aniline is first diazotized and then converted to the azide in a continuous stream, immediately followed by a CuAAC reaction with an alkyne. This would minimize the isolation and handling of the potentially explosive azide intermediate.

The integration of such flow processes with automated synthesis platforms, incorporating real-time reaction monitoring and optimization, would further accelerate the discovery of new derivatives of this compound. This high-throughput approach would be invaluable for generating libraries of compounds for biological screening or materials testing.

| Technology | Benefit for this compound Chemistry | Potential Outcome |

| Flow Chemistry | Enhanced safety and control | Scalable and safer synthesis and reactions |

| Automated Synthesis | High-throughput screening | Rapid discovery of new derivatives |

| In-line Analytics | Real-time reaction optimization | Improved yields and purity |

Exploration of Photo- and Electrocatalytic Applications for Azide Transformations

Photo- and electrocatalysis offer alternative, often milder, methods for initiating chemical reactions compared to traditional thermal approaches. The application of these techniques to the transformations of this compound is a largely unexplored but promising area of research.

Photocatalysis could enable novel transformations of the azide group. For example, visible-light-mediated photocatalysis could be used to generate nitrene intermediates from this compound, which could then participate in a variety of C-H amination or cyclopropanation reactions under mild conditions. The development of suitable photosensitizers that can efficiently activate the azide is a key challenge in this area.

Electrocatalysis provides another avenue for controlled transformations. The electrochemical reduction of the azide group to an amine is a potential alternative to using chemical reducing agents. Furthermore, electrosynthesis could be employed to generate reactive intermediates for subsequent coupling reactions. The precise control over the applied potential in electrochemistry could offer a high degree of selectivity in the transformations of the multifunctional this compound.

| Method | Potential Transformation of this compound | Key Research Focus |

| Photocatalysis | Generation of nitrene intermediates | Development of suitable photosensitizers |

| Electrocatalysis | Selective reduction of the azide to an amine | Optimization of electrode materials and reaction conditions |

| Photoelectrocatalysis | Combination of light and electrical energy for novel reactivity | Synergistic activation of the molecule |

Q & A

Q. What are the established synthetic methodologies for preparing 1-Azido-4-chloro-2-fluorobenzene?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or diazotization. For example, substituting a chlorine atom with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMSO or acetonitrile) under basic conditions (e.g., K₂CO₃) at controlled temperatures (60–80°C) is a common route for analogous azido-chloro-fluorobenzenes . Precise stoichiometry and inert atmospheres (N₂/Ar) are critical to prevent azide decomposition.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F/¹H/¹³C NMR : To confirm substituent positions and electronic environments. Fluorine chemical shifts are sensitive to ring substitution patterns .

- IR Spectroscopy : The azide stretch (~2100 cm⁻¹) confirms functional group integrity.

- Mass Spectrometry (HRMS) : Resolves molecular weight discrepancies caused by isotopic chlorine/fluorine patterns .

Contradictory data (e.g., unexpected azide peaks) may arise from impurities or isomerization; recrystallization or HPLC purification is recommended .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required due to potential azide toxicity .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : In airtight, dark containers at 2–8°C to minimize thermal degradation. Avoid contact with heavy metals (risk of explosive metal azides) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance azide stability during synthesis?

- Methodological Answer :

- Temperature Control : Maintain <80°C to prevent azide decomposition.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require post-reaction quenching to avoid side reactions.

- Catalysts : Cu(I) catalysts (e.g., CuBr) improve azide-alkyne cycloaddition efficiency in downstream applications .

AI-driven retrosynthesis tools (e.g., PubChem’s planning models) can predict optimal pathways using databases like Reaxys or Pistachio .

Q. How do electronic effects from chlorine and fluorine substituents influence the reactivity of the azide group?

- Methodological Answer :

- Electron-Withdrawing Effects : Chlorine (σₚ = +0.23) and fluorine (σₚ = +0.06) reduce electron density at the azide group, increasing its electrophilicity and reactivity in Huisgen cycloadditions.

- Computational Studies : DFT calculations (e.g., Gaussian) model charge distribution and transition states for click reactions .

Experimental validation via Hammett plots can correlate substituent effects with reaction rates .

Q. What strategies resolve discrepancies in reported thermal stability data for this compound?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Quantifies decomposition onset temperatures under controlled atmospheres.

- Comparative Studies : Benchmark against structurally similar compounds (e.g., 1-Bromo-4-chloro-2-fluorobenzene, which shows ΔHvap = 40.7 kJ/mol at 467K) .

- Storage Validation : Long-term stability tests under inert gas (Ar) vs. air reveal oxidation pathways .

Q. How is this compound applied in bioconjugation and medicinal chemistry?

- Methodological Answer :

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links the compound to biomolecules (e.g., proteins, nucleic acids) for targeted drug delivery .

- Fluorine Tagging : The ¹⁹F NMR-active site enables real-time tracking in metabolic studies.

- Agrochemical Development : Derivatives are explored as bioactive scaffolds for herbicides due to halogenated aromatic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.